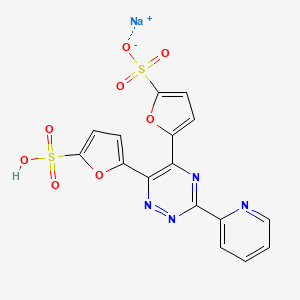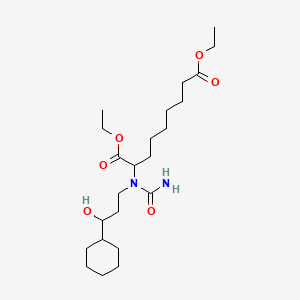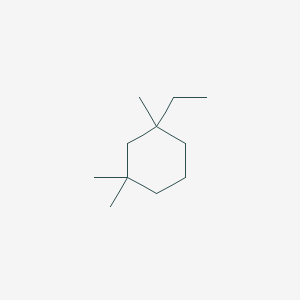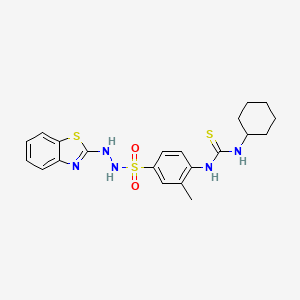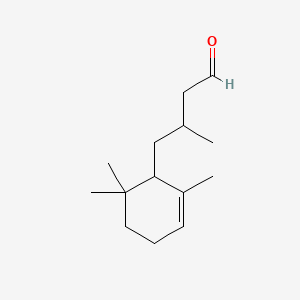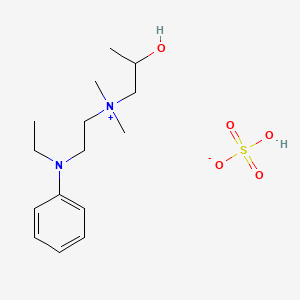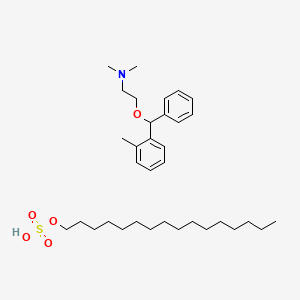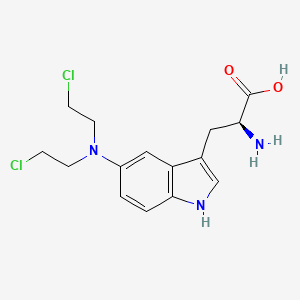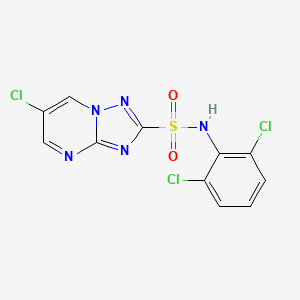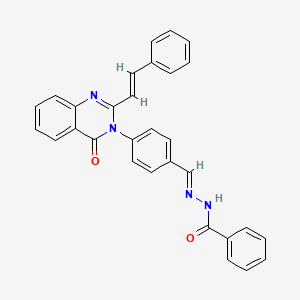
1,1',1'',1'''-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C14H28Cl4N2O4. It is characterized by the presence of four chloropropanol groups attached to an ethylenedinitrilo core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(2-propanol): Similar in structure but with hydroxyl groups instead of chloropropanol groups.
Tetrakis-N-(2-hydroxy-propyl)-ethane-1,2-diamine: Another related compound with different functional groups.
Uniqueness
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is unique due to the presence of chloropropanol groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with nucleophilic sites are required.
Eigenschaften
CAS-Nummer |
67699-50-7 |
|---|---|
Molekularformel |
C14H28Cl4N2O4 |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
1-[2-[bis(3-chloro-2-hydroxypropyl)amino]ethyl-(3-chloro-2-hydroxypropyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C14H28Cl4N2O4/c15-3-11(21)7-19(8-12(22)4-16)1-2-20(9-13(23)5-17)10-14(24)6-18/h11-14,21-24H,1-10H2 |
InChI-Schlüssel |
QKLFTYLXUUYZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(CCl)O)CC(CCl)O)N(CC(CCl)O)CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




